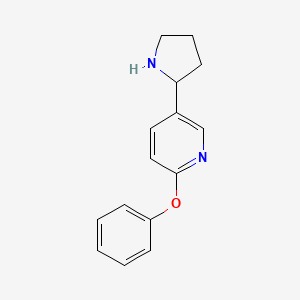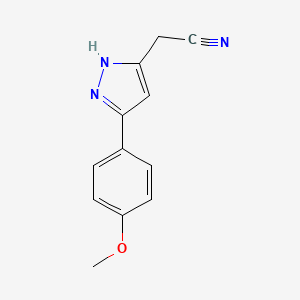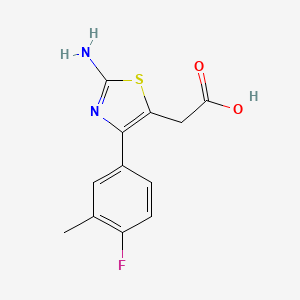![molecular formula C11H14N2O2 B11811719 (R)-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11811719.png)
(R)-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one is a chiral compound that belongs to the class of benzo[d]oxazoles. This compound is characterized by the presence of an oxazole ring fused to a benzene ring, with an aminobutyl side chain attached to the oxazole ring. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with an appropriate alkylating agent to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like sulfur to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of ®-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The aminobutyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and substituted aminobutyl derivatives.
Scientific Research Applications
®-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of ®-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound has a similar benzo[d] structure but differs in the functional groups attached to the ring.
Benzo[d]thiazole-2-thiol: Another compound with a benzo[d] core, but with a thiazole ring instead of an oxazole ring.
Uniqueness
®-3-(2-Aminobutyl)benzo[d]oxazol-2(3H)-one is unique due to its specific ®-configuration and the presence of an aminobutyl side chain. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-[(2R)-2-aminobutyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-2-8(12)7-13-9-5-3-4-6-10(9)15-11(13)14/h3-6,8H,2,7,12H2,1H3/t8-/m1/s1 |
InChI Key |
KUYKXSZTGRADJQ-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](CN1C2=CC=CC=C2OC1=O)N |
Canonical SMILES |
CCC(CN1C2=CC=CC=C2OC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811643.png)


![3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B11811657.png)

![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide](/img/structure/B11811665.png)






![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11811711.png)
![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11811716.png)
